molecular formula C12H10O4 B1300739 5-(4-Methoxyphenyl)furan-2-carboxylic acid CAS No. 52938-99-5

5-(4-Methoxyphenyl)furan-2-carboxylic acid

Cat. No. B1300739
CAS RN: 52938-99-5
M. Wt: 218.2 g/mol
InChI Key: YEBLYHKPTQJGEC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)furan-2-carboxylic acid is a compound that belongs to the class of organic compounds known as furan carboxylic acids. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid group. The methoxyphenyl group attached to the furan ring suggests potential pharmacological activities, as phenyl groups are common in many bioactive molecules.

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One approach is the one-pot enzyme cascade synthesis from 5-hydroxymethylfurfural (HMF), as described in the synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) . Although the specific synthesis of 5-(4-Methoxyphenyl)furan-2-carboxylic acid is not detailed in the provided papers, similar enzymatic or chemical methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan carboxylic acids and their derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was analyzed using NMR, HRMS, and SC-XRD . These techniques could be applied to determine the molecular structure of 5-(4-Methoxyphenyl)furan-2-carboxylic acid, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Furan carboxylic acids can undergo a variety of chemical reactions. Electrophilic substitution reactions, such as bromination, are common for furan derivatives . The presence of the methoxyphenyl group in 5-(4-Methoxyphenyl)furan-2-carboxylic acid could influence its reactivity, potentially leading to selective reactions at specific positions on the furan ring or the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by the substituents on the furan ring. For example, the hypolipidemic activity of 5-(Tetradecyloxy)-2-furancarboxylic acid suggests that the alkyloxyarylcarboxylic acid derivatives of furan carboxylic acids could have significant biological activities . The methoxy group in 5-(4-Methoxyphenyl)furan-2-carboxylic acid is a common substituent in pharmaceuticals, which could affect the compound's solubility, stability, and biological activity.

Scientific Research Applications

Bioactivity and Antiviral Properties

5-(4-Methoxyphenyl)furan-2-carboxylic acid and its derivatives have been explored for various bioactivities. For example, studies have isolated furan-2-carboxylic acids from the roots of Nicotiana tabacum, revealing significant anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against some human tumor cell lines (Yu-Ping Wu et al., 2018). Similarly, derivatives of this compound isolated from the leaves of Nicotiana tabacum also demonstrated high anti-TMV activities (Guangyong Yang et al., 2016).

Biocatalytic Synthesis and Industrial Applications

The biocatalytic synthesis of furan carboxylic acids, including 5-(4-Methoxyphenyl)furan-2-carboxylic acid derivatives, has been significantly improved using various techniques. For instance, the use of Comamonas testosteroni SC1588 cells enhanced the synthesis of various furan carboxylic acids, indicating potential industrial applications (Mao-Xing Wen et al., 2020). Additionally, cofactor-engineered Escherichia coli cells have shown high productivities in the biocatalytic production of these acids, suggesting their usefulness in polymer and fine chemical industries (Xue-ying Zhang et al., 2020).

Antibacterial and Antioxidant Activities

Some derivatives of 5-(4-Methoxyphenyl)furan-2-carboxylic acid exhibit potent antibacterial activity. For example, compounds isolated from the endophytic fungi in Cephalotaxus fortunei displayed significant antibacterial activity against Staphylococcus aureus and moderate antioxidant activity (Yang-min Ma et al., 2016).

Enhanced Biosynthesis and Substrate Tolerance

Recombinant Escherichia coli strains have been developed for the selective biosynthesis of furan-based carboxylic acids from biomass-derived furans. These strains exhibit high substrate tolerance, which is promising for the synthesis of value-added furan-based carboxylic acids for potential industrial applications (Zi-Wei Wang et al., 2020).

properties

IUPAC Name

5-(4-methoxyphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLYHKPTQJGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357622
Record name 5-(4-Methoxyphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)furan-2-carboxylic acid

CAS RN

52938-99-5
Record name 5-(4-Methoxyphenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52938-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Lee, KY Yi, SK Hwang, BH Lee, S Yoo… - Journal of medicinal …, 2005 - ACS Publications
A series of (5-arylfuran-2-ylcarbonyl)guanidines was synthesized and evaluated for the NHE-1 inhibitory activity and cardiprotective efficacy against ischemia-reperfusion injury. Starting …
Number of citations: 53 pubs.acs.org
G Kumar, VS Krishna, D Sriram, SM Jachak - European Journal of …, 2018 - Elsevier
A novel series of furan/thiophene carbohydrazides and carboxamides were synthesized and evaluated for anti-TB and cytotoxic activities. All the synthesized compounds were …
Number of citations: 17 www.sciencedirect.com
J Xu - 2013 - d-scholarship.pitt.edu
The first section of this thesis describes a novel allylic isomerization, followed by an intra-molecular Diels-Alder furan cycloaddition, fragmentation, aromatization, and N-Boc …
Number of citations: 2 d-scholarship.pitt.edu
E Capparelli, L Zinzi, M Cantore… - Journal of Medicinal …, 2014 - ACS Publications
The development of P-glycoprotein (P-gp) ligands remains of considerable interest, mostly for investigating the protein’s structure and transport mechanism. In recent years, many …
Number of citations: 32 pubs.acs.org

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